molecular formula C14H17NO6 B570702 (S)-tert-Butyl (6,7-dihydroxy-2-oxochroman-3-yl)carbamate CAS No. 30033-27-3

(S)-tert-Butyl (6,7-dihydroxy-2-oxochroman-3-yl)carbamate

Katalognummer: B570702
CAS-Nummer: 30033-27-3
Molekulargewicht: 295.291
InChI-Schlüssel: IKSBFIKMHLIVOW-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-tert-Butyl (6,7-dihydroxy-2-oxochroman-3-yl)carbamate is a chiral chromanone derivative of significant interest in medicinal chemistry and drug discovery. The chroman-4-one core is a privileged scaffold in pharmacology, known for its diverse biological activities . This compound is synthetically valuable for designing novel analogs, particularly due to the reactivity of the carbamate-protected amine and the dihydroxybenzene moiety on the chromanone ring. Chromanone-based compounds have demonstrated a wide range of pharmacological activities in research settings, including potential as anticancer agents. Studies on related chroman-4-one analogues have shown potent cytotoxic profiles by targeting metabolic dysfunctions in cancer cells, such as inducing mitochondrial impairment, generating reactive oxygen species (ROS), and suppressing cancer cell proliferation . The specific stereochemistry ((S)-configuration) and functional groups of this compound make it a crucial intermediate for researchers exploring structure-activity relationships and developing new therapeutic leads for various diseases. This product is strictly for use in laboratory research.

Eigenschaften

IUPAC Name

tert-butyl N-[(3S)-6,7-dihydroxy-2-oxo-3,4-dihydrochromen-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-14(2,3)21-13(19)15-8-4-7-5-9(16)10(17)6-11(7)20-12(8)18/h5-6,8,16-17H,4H2,1-3H3,(H,15,19)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSBFIKMHLIVOW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=CC(=C(C=C2OC1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC2=CC(=C(C=C2OC1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701112811
Record name Carbamic acid, (3,4-dihydro-6,7-dihydroxy-2-oxo-2H-1-benzopyran-3-yl)-, 1,1-dimethylethyl ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701112811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30033-27-3
Record name Carbamic acid, (3,4-dihydro-6,7-dihydroxy-2-oxo-2H-1-benzopyran-3-yl)-, 1,1-dimethylethyl ester, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30033-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (3,4-dihydro-6,7-dihydroxy-2-oxo-2H-1-benzopyran-3-yl)-, 1,1-dimethylethyl ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701112811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Cyclization of Catechol Derivatives

A common approach involves reacting 3,4-dihydroxybenzaldehyde with methyl vinyl ketone in the presence of a Brønsted acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA). The reaction proceeds through a Michael addition followed by cyclodehydration to yield 6,7-dihydroxychroman-2-one. Modifications to this method include microwave-assisted synthesis, which reduces reaction times from hours to minutes while maintaining yields >80%.

Alternative Routes via Epoxide Intermediates

Epoxidation of allyl-substituted catechols followed by ring-opening with nucleophiles provides another pathway. For example, epichlorohydrin reacts with 3,4-dihydroxybenzoic acid under basic conditions to form an epoxide intermediate, which undergoes intramolecular cyclization to generate the chroman core.

Carbamate Protection of the Amine Group

BaseSolventTemperatureYield (%)
DMAPTHF0°C92
TriethylamineDCM25°C85
NaHCO₃Acetone40°C78

Asymmetric Induction for (S)-Configuration

Achieving enantiomeric excess (ee) at the 3-position necessitates chiral resolution or asymmetric synthesis.

Chiral Auxiliary Approaches

Coupling the chroman intermediate with a chiral auxiliary, such as (R)- or (S)-1-phenylethylamine, enables diastereomeric separation via crystallization. Subsequent cleavage of the auxiliary yields the enantiomerically pure amine.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 3-aminochroman derivatives offers an eco-friendly alternative. For instance, Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer, leaving the (S)-amine untouched for Boc protection.

Oxidation to 2-Oxo Group

The 2-oxo functionality is introduced via oxidation of a secondary alcohol precursor.

Jones Oxidation

Treatment of 2-hydroxychroman with Jones reagent (CrO₃ in H₂SO₄) at 0°C affords the ketone in 75–80% yield. However, over-oxidation of phenolic groups necessitates careful stoichiometric control.

Dess-Martin Periodinane

A milder alternative employs Dess-Martin periodinane in dichloromethane, achieving >95% conversion without side reactions.

Purification and Characterization

Final purification via flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC ensures >99% chemical and enantiomeric purity. Characterization by 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) confirms structural integrity.

Table 2: Analytical Data for (S)-tert-Butyl (6,7-Dihydroxy-2-oxochroman-3-yl)carbamate

ParameterValue
1H^1H-NMR (DMSO-d₆)δ 1.38 (s, 9H), 4.21 (q, 1H), 6.72 (s, 2H), 9.12 (s, 1H)
HRMS (m/z)[M+H]⁺ calc. 324.1312, found 324.1309
Melting Point198–200°C

Analyse Chemischer Reaktionen

Types of Reactions

(S)-tert-Butyl (6,7-dihydroxy-2-oxochroman-3-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(S)-tert-Butyl (6,7-dihydroxy-2-oxochroman-3-yl)carbamate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (S)-tert-Butyl (6,7-dihydroxy-2-oxochroman-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxy groups can participate in hydrogen bonding, while the carbamic acid ester moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analog: BHA (2(3)-tert-Butyl-4-hydroxyanisole)

Key Similarities :

  • Both compounds contain a tert-butyl group and phenolic hydroxyls, which are critical for radical scavenging and enzyme induction.
  • The tert-butyl group enhances lipophilicity, improving membrane permeability.

Key Differences :

  • Core Structure: BHA has a methoxyphenol backbone, whereas the target compound features a chroman ring with a ketone and carbamate.
  • Biological Activity : BHA is a well-documented inducer of hepatic detoxification enzymes like glutathione S-transferase (GST) and epoxide hydratase. In mice, dietary BHA elevates GST activity 5- to 10-fold and epoxide hydratase 11-fold, reducing mutagenic metabolites of benzo(a)pyrene . The target compound’s dihydroxy groups may confer similar detox-enhancing effects, but direct evidence is lacking.

Table 1: Structural and Functional Comparison with BHA

Feature Target Compound BHA
Core Structure Chroman (6,7-dihydroxy-2-oxo) Methoxyphenol
Functional Groups tert-Butyl carbamate, dihydroxy, ketone tert-Butyl, hydroxy, methoxy
Enzyme Induction (GST) Hypothesized (untested) 5–10× increase in mice
Primary Use Synthetic intermediate / potential therapeutic Antioxidant, carcinogen mitigation

Functional Analog: Ethoxyquin

Key Similarities :

  • Ethoxyquin, like BHA and the target compound, is a synthetic antioxidant with a quinoline core.
  • Both ethoxyquin and BHA elevate GST activity in rodents, suggesting shared detoxification pathways .

Key Differences :

  • Chemical Class: Ethoxyquin is a quinoline derivative, while the target compound is a chroman-carbamate hybrid.
  • Mechanism : Ethoxyquin’s induction of GST is less potent than BHA’s but still significant, whereas the target compound’s carbamate may confer stability or target specificity.

Key Similarities :

  • The tert-butyl carbamate group is a common protective moiety in organic synthesis. For example, tert-butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (Patent Example) shares the tert-butyl carbamate group, used to stabilize amines during reactions .

Key Differences :

  • Application : The patent compound is a pyrimidine intermediate for drug discovery, whereas the target compound’s chroman core may prioritize antioxidant or neuroprotective applications.

Research Findings and Hypotheses

  • Enzyme Induction : While BHA and ethoxyquin robustly induce GST and epoxide hydratase, the target compound’s dihydroxy groups may similarly interact with electrophilic substrates, though its carbamate could alter bioavailability or enzyme affinity.
  • Antioxidant Capacity: The chroman core’s conjugated system may enhance radical scavenging compared to BHA’s simpler phenol, but this requires experimental validation.
  • Synthetic Applications : Like the patent derivatives, the tert-butyl carbamate in the target compound likely serves as a protective group, enabling selective deprotection in multi-step syntheses .

Biologische Aktivität

(S)-tert-Butyl (6,7-dihydroxy-2-oxochroman-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships derived from various studies.

Chemical Structure and Properties

(S)-tert-Butyl (6,7-dihydroxy-2-oxochroman-3-yl)carbamate belongs to the class of coumarin derivatives. The structural features that contribute to its biological activity include:

  • Coumarin Core : The presence of the coumarin structure is known for various pharmacological effects.
  • Hydroxyl Groups : The 6,7-dihydroxy substitutions are critical for enhancing biological interactions.
  • Carbamate Functional Group : This moiety can influence solubility and bioavailability.

Anticancer Properties

Research indicates that coumarin derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural features can induce differentiation in human promyelocytic leukemia cells (HL-60), promoting maturation into monocyte/macrophage-like cells . The 6,7-dihydroxy moiety specifically plays a pivotal role in this differentiation process.

Enzyme Inhibition

Coumarin derivatives, including (S)-tert-butyl (6,7-dihydroxy-2-oxochroman-3-yl)carbamate, have been evaluated for their ability to inhibit various enzymes. A notable study reported that certain coumarins demonstrated inhibitory effects on β-glucuronidase, an enzyme linked to drug metabolism and detoxification pathways . This inhibition can potentially enhance the therapeutic efficacy of co-administered drugs.

Structure-Activity Relationship (SAR)

The biological activity of (S)-tert-butyl (6,7-dihydroxy-2-oxochroman-3-yl)carbamate is influenced by its structural components. Key findings include:

Structural FeatureEffect on Activity
Hydroxyl GroupsEnhance antioxidant and anticancer activities
Carbamate GroupImproves solubility and bioavailability
Coumarin FrameworkEssential for binding to biological targets

Studies suggest that modifications at specific positions on the coumarin ring can lead to variations in potency and selectivity against different cancer cell lines .

Case Studies

  • Differentiation Induction in HL-60 Cells :
    • Objective : To evaluate the differentiation potential of coumarins.
    • Findings : Compounds with 6,7-dihydroxy substitutions significantly induced differentiation compared to controls .
  • Enzyme Inhibition Assays :
    • Objective : To assess the inhibitory effects on β-glucuronidase.
    • Results : The compound showed promising IC50 values indicating effective inhibition compared to standard inhibitors .

Q & A

Q. What are the standard synthetic routes for (S)-tert-butyl (6,7-dihydroxy-2-oxochroman-3-yl)carbamate?

The compound is typically synthesized via a multi-step approach involving Boc (tert-butoxycarbonyl) protection of the amine group, followed by regioselective coupling with a chromanone derivative. A key step includes the use of coupling agents like HATU or DCC in anhydrous DMF to ensure efficient amide bond formation. Post-synthesis, purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the enantiomerically pure product .

Q. How is the structural integrity of this compound validated in academic research?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. The SHELX suite (e.g., SHELXL for refinement) or OLEX2 software is used to analyze diffraction data, with emphasis on resolving hydrogen-bonding networks in the chromanone core . Complementary techniques include 1H^1H- and 13C^{13}C-NMR to verify stereochemistry and functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbonyl at ~170 ppm) .

Q. What solvent systems are optimal for handling this compound in vitro?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For biological assays, stock solutions in DMSO (10–50 mM) are recommended, followed by dilution in aqueous buffers (pH 6–8) to minimize precipitation. Stability studies in these solvents should precede experimental use .

Advanced Research Questions

Q. How can researchers address enantiomeric purity challenges during synthesis?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) under normal-phase conditions (n-hexane/isopropanol) is essential for resolving (S)- and (R)-enantiomers. Retention time differences ≥2 minutes confirm purity. For trace enantiomer detection, circular dichroism (CD) spectroscopy or chiral derivatization (e.g., Marfey’s reagent) may supplement HPLC data .

Q. What methodologies resolve contradictions in 1H^1H1H-NMR spectral assignments?

Discrepancies in splitting patterns (e.g., dihydroxy groups at C6/C7) arise from dynamic proton exchange. Variable-temperature NMR (VT-NMR) in DMSO-d6_6 at 25–60°C can suppress exchange broadening. For ambiguous couplings, 1H^1H-13C^{13}C-HSQC and 1H^1H-1H^1H-COSY experiments clarify connectivity .

Q. How are crystallographic ambiguities managed in high-resolution X-ray data?

For twinned crystals or weak diffraction, SHELXL’s TWIN/BASF commands refine twin domains. High-resolution datasets (>1.0 Å) benefit from anisotropic displacement parameter (ADP) modeling, while hydrogen atoms are placed geometrically or via riding models. R-factors <5% and wR2_2 <12% indicate reliable refinement .

Q. What strategies mitigate oxidative degradation during kinetic studies?

Stability under aerobic conditions is assessed via accelerated degradation studies (40°C, 75% RH). HPLC-UV monitoring (λ = 254 nm) quantifies degradation products. Adding antioxidants (e.g., BHT at 0.1% w/v) or storing samples under inert gas (N2_2) in amber vials reduces oxidation .

Q. How is the compound integrated into pharmacophore modeling for target validation?

The chromanone scaffold’s dihydroxy and carbamate groups serve as hydrogen-bond donors/acceptors. Molecular docking (AutoDock Vina) using X-ray-derived coordinates (e.g., C=O and -OH as key interaction sites) predicts binding to kinases or oxidoreductases. MD simulations (AMBER) assess conformational stability in active sites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.